Somatotropin (177-191), also known as the carboxyl-terminal fragment of human growth hormone, is a peptide consisting of the amino acid sequence from positions 177 to 191 of the human growth hormone molecule. This peptide has gained attention for its potential therapeutic applications, particularly in obesity management and metabolic regulation. It is classified as a growth hormone fragment and is recognized for its lipolytic properties, which help in reducing body fat and improving metabolic functions.
Somatotropin (177-191) is derived from the human growth hormone, which is primarily produced in the anterior pituitary gland. The full-length human growth hormone consists of 191 amino acids, with various isoforms existing due to post-translational modifications. The specific fragment (177-191) is noted for its unique biological activities distinct from the full-length hormone, particularly in lipid metabolism and energy expenditure.
The synthesis of Somatotropin (177-191) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process includes:
The synthesis typically requires careful control over reaction conditions to ensure high yield and purity. The final product is usually characterized by mass spectrometry and analytical high-performance liquid chromatography to confirm its identity and purity.
The molecular structure of Somatotropin (177-191) consists of a linear chain of 15 amino acids. Its sequence is YLRIVQCRSVEGSCGF, which contributes to its biological activity. The three-dimensional conformation can be modeled using computational tools such as PEP-FOLD3, which predicts peptide structures based on their sequences.
The molecular weight of Somatotropin (177-191) is approximately 1,700 Da, and it typically exhibits a helical structure that is important for its interaction with biological receptors.
Somatotropin (177-191) has been shown to interact with various enzymes involved in lipid metabolism. For instance:
These reactions contribute to its effectiveness in weight management by altering fat storage and mobilization processes.
The binding affinities of Somatotropin (177-191) to specific receptors can be assessed through in silico docking studies, which simulate how the peptide interacts with target proteins involved in metabolic pathways.
Somatotropin (177-191) exerts its effects primarily through interaction with specific receptors associated with lipid metabolism. The mechanism involves:
Data from studies indicate that this fragment does not exhibit the same growth-promoting effects as full-length human growth hormone but retains significant metabolic benefits.
Somatotropin (177-191) is typically a white powder when lyophilized and is soluble in water at physiological pH levels. Its stability can vary depending on environmental conditions such as temperature and pH.
The peptide's stability has been tested under various conditions, demonstrating resilience at different pH levels over time. Its solubility profile allows for easy formulation into injectable or oral delivery systems.
Relevant data suggest that it remains stable under physiological conditions, making it a suitable candidate for therapeutic applications.
Somatotropin (177-191) has several scientific uses:
Somatotropin (177–191), also designated AOD9401, is a 15-amino acid peptide fragment derived from the C-terminal region of human growth hormone (hGH). This domain corresponds to residues 177–191 of the full-length 191-amino acid pituitary hGH isoform (22K-GH), with the molecular formula C₆₉H₁₁₄N₂₂O₂₁S₂ and a molecular weight of 1651.91 Da [1] [6]. The fragment retains a stable α-helical conformation stabilized by a disulfide bridge between cysteine residues at positions 182 and 189—a structural feature critical for maintaining its bioactive topology [3] [4]. This structural motif facilitates receptor interactions while excluding the N-terminal receptor binding sites (Site 1 and Site 2) required for growth promotion, thereby decoupling metabolic functions from mitogenic activity [7] [10].
Table 1: Structural Properties of Somatotropin (177–191)
Property | Value | Biological Significance |
---|---|---|
Amino Acid Sequence | Tyr-Leu-Arg-Ile-Val-Gln-Cys-Arg-Ser-Val-Glu-Gly-Ser-Cys-Gly-Phe | Core functional domain |
Disulfide Bond | Cys¹⁸²–Cys¹⁸⁹ | Stabilizes α-helical conformation |
Molecular Weight | 1651.91 Da | Facilitates tissue penetration |
Solubility | Hydrophilic | Enhanced bioavailability |
The bioactivity of Somatotropin (177–191) is governed by specific residues within its sequence:
Functionally, AOD9401 mimics hGH’s metabolic actions by activating HSL (increasing lipolysis) and inhibiting ACC (reducing fatty acid synthesis). In Zucker fatty rats, this dual mechanism reduced adipocyte size by 27% without inducing insulin resistance—a key divergence from full-length hGH, which impairs glucose tolerance via STAT5-mediated pathways [4] [7]. Additionally, in silico analyses demonstrate that the fragment enhances doxorubicin binding to breast cancer receptors (e.g., HER2) by altering receptor conformation, suggesting adjunct roles in oncology [5].
Table 2: Molecular Mechanisms of Somatotropin (177–191)
Residues | Target | Biological Effect |
---|---|---|
Tyr¹⁷⁷ | Adipocyte membrane | Cellular anchoring |
Arg¹⁷⁹ | Hormone-sensitive lipase (HSL) | Lipolysis activation |
Val¹⁸⁰–Gln¹⁸¹ | Acetyl-CoA carboxylase (ACC) | Inhibition of fatty acid synthesis |
Cys¹⁸²–Cys¹⁸⁹ | Peptide structural stability | Maintenance of bioactive conformation |
Somatotropin (177–191) exhibits distinct pharmacological properties compared to full-length hGH isoforms:
Critically, AOD9401 avoids the insulin resistance induced by full-length hGH because it does not activate hepatic STAT5 or suppress insulin receptor substrate phosphorylation [4] [7]. This functional divergence highlights the therapeutic potential of isolated C-terminal fragments for metabolic disorders.
Table 3: Comparative Properties of hGH Isoforms and Fragments
Property | 22K-GH | 20K-GH | Somatotropin (177–191) |
---|---|---|---|
Length | 191 aa | 176 aa | 15 aa |
Key Structural Features | Two disulfide bonds | Residues 32–46 deleted | Disulfide bond (Cys¹⁸²–Cys¹⁸⁹) |
Receptor Binding | GHR dimerization | Reduced Site 1 affinity | No GHR dimerization |
Metabolic Effects | Lipolysis + insulin resistance | Similar to 22K-GH | Lipolysis without insulin resistance |
Clearance | Rapid | Slower (dimerization) | Moderate |
Compound Names and Identifiers
Table 4: Nomenclature of Somatotropin (177–191)
Synonym | Identifier | Source |
---|---|---|
Somatotropin (177–191) | 66004-58-8 | CAS Registry [1] [6] |
AOD9401 | Research code | Pharmacology studies [4] |
hGH fragment 176–191* | — | Oncology research [5] |
Note: Discrepancy in residue numbering (176–191 vs. 177–191) reflects alternate naming conventions in literature. Sequence remains identical.
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2